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Compound of Interest

Compound Name: JT001 sodium

Cat. No.: B15612199

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of VV116

Introduction

VV116 (JT001) is an orally administered, deuterated tri-isobutyrate ester prodrug of a
remdesivir analog.[1] Developed as a treatment for COVID-19, it addresses the limitation of
intravenous administration required for remdesivir.[2] VV116 is designed to improve metabolic
stability and oral bioavailability, allowing for convenient administration.[1][3] Preclinical and
clinical studies have demonstrated its potent antiviral activity against SARS-CoV-2 and its
variants, along with a favorable safety and pharmacokinetic profile.[1][4][5] This guide provides
a comprehensive overview of the metabolism, pharmacokinetics, and relevant experimental
methodologies for VV116.

Metabolism and Mechanism of Action

VV116 undergoes a multi-step metabolic activation process to exert its antiviral effect. As a
prodrug, it is chemically modified to enhance its drug-like properties, particularly oral
absorption.[1][6]

1. Prodrug Conversion: Following oral administration, VV116 is rapidly and almost completely
hydrolyzed in the body into its primary active metabolite, 116-N1.[3][7] This metabolite is a

deuterated analog of GS-441524, the parent nucleoside of remdesivir.[1][2] The deuteration at
the C7 position of the pyrrolotriazine base may confer potential pharmacokinetic benefits.[2][8]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15612199?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8924727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10514301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8924727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10008097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8924727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10328638/
https://www.biospace.com/vv116-versus-paxlovid-phase-iii-registrational-trial-for-early-treatment-of-mild-to-moderate-covid-19-in-high-risk-patients-reaches-primary-endpoint
https://pmc.ncbi.nlm.nih.gov/articles/PMC8924727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8477624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10008097/
https://www.researchgate.net/publication/369174595_Characterization_of_in-vivo_human_metabolites_of_the_oral_nucleoside_anti-COVID-19_drug_VV116_using_UHPLC-Orbitrap-MS
https://pmc.ncbi.nlm.nih.gov/articles/PMC8924727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10514301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10514301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9270844/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2. Intracellular Activation: The parent nucleoside, 116-N1, is taken up by host cells.
Intracellularly, it undergoes three successive phosphorylation reactions catalyzed by host
kinases to form the active nucleoside triphosphate, 116-NTP.[1][4]

3. Mechanism of Antiviral Action: The active metabolite, 116-NTP, acts as a competitive
inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][9] It mimics natural adenosine
triphosphate (ATP) and is incorporated into the nascent viral RNA strand during replication.
This incorporation leads to delayed chain termination, thereby inhibiting viral genome
replication.[9]
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Metabolic activation pathway of the VV116 prodrug.
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Pharmacokinetics of VV116

The pharmacokinetic properties of VV116 have been evaluated in Phase | clinical trials
involving healthy subjects. These studies included single ascending-dose (SAD), multiple
ascending-dose (MAD), and food-effect (FE) evaluations.[10] The pharmacokinetic parameters
are primarily based on the plasma concentrations of the active metabolite, 116-N1, as the
parent prodrug VV116 is almost completely converted.[3][7]

Data Presentation
Table 1: Single Ascending-Dose (SAD) Pharmacokinetic Parameters of 116-N1

Ke
Dose Range Tmax (h, Cmax AUC T% (h, e .
] Observatio
(mg) median) (ng/mL) (ng-h/mL) mean)
n
Cmax and
AUC
Dose- Dose- .
. . increase
25 - 800 1.0-25 proportiona proportiona 4.80 - 6.95 .
. . proportiona
l increase l increase

lly with the
dose.[4][10]

| 800 - 1200 | N/A | No significant increase | No significant increase | N/A | Potential drug
absorption saturation observed above 800 mg.[4] |

Table 2: Multiple Ascending-Dose (MAD) Pharmacokinetic Parameters of 116-N1

Accumulation ]
Dose (mg) T% (h, mean) e Key Observation
atio

| 200, 400, 600 | 4.72 - 8.12 | Slight accumulation for Cmax and AUC | Drug concentrations
remained at effective antiviral levels across all doses.[4][10] |

Table 3: Food-Effect (FE) Study on 116-N1 Pharmacokinetics
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Condition Effect on Cmax Effect on AUC Conclusion

| Standard Meal | No significant effect | No significant effect | VV116 can be administered
without regard to meals.[10][11] |

Metabolite Profiling

Comprehensive metabolite profiling was conducted to identify the metabolic fate of VV116 in
humans after a single oral administration.

o Primary Metabolite: After oral administration, VV116 is almost entirely transformed into its
active metabolite, 116-N1, which is the major metabolite found in human plasma and urine.

[3][7]

o Fecal Metabolites: The predominant metabolites found in feces are 116-N1 and another
metabolite designated as M2.[4][7]

o Further Metabolism: A total of 18 distinct metabolites were identified across plasma, urine,
and feces. The subsequent metabolism of 116-N1 involves Phase | reactions (hydrolysis,
oxidative deamination, oxidation) and Phase Il conjugation reactions.[7]

Identified Metabolites

Feces:
Human Metabolite Study Workflow
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Workflow for the characterization of in-vivo human metabolites of VV116.
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Experimental Protocols

The clinical pharmacokinetic data for VV116 were primarily generated from three Phase |
studies conducted in healthy Chinese subjects.[10]

1. Study Design:

o Study 1 (SAD): A single ascending-dose, randomized, double-blind, placebo-controlled study.
Doses ranged from 25 mg to 1200 mg.[1][10]

e Study 2 (MAD): A multiple ascending-dose, randomized, double-blind, placebo-controlled
study. Dose groups were 200 mg, 400 mg, and 600 mg.[1][10]

e Study 3 (FE): A food-effect study to evaluate the impact of a standard meal on the
pharmacokinetics of VV116.[10][11]

2. Methodology:
 Participants: A total of 86 healthy subjects were enrolled across the three studies.[10][11]
e Administration: VV116 was administered orally as tablets.[10]

o Sample Collection: Blood samples were collected at scheduled time points for
pharmacokinetic analysis of the metabolite 116-N1.[7][10] Urine and feces were collected for
metabolite profiling.[7]

e Analytical Method: Ultra-High-Performance Liquid Chromatography coupled with Orbitrap
Mass Spectrometry (UHPLC-Orbitrap-MS) was used for the identification and
characterization of metabolites in plasma, urine, and feces.[7]
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Phase I Clinical Trial Logic
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General workflow for Phase | pharmacokinetic studies of VV116.

Conclusion

VV116 exhibits a favorable pharmacokinetic and metabolic profile, characterized by its efficient
conversion to the active nucleoside 116-N1. It demonstrates dose-proportional exposure within
the therapeutic range, is not significantly affected by food, and maintains effective antiviral
concentrations with multiple dosing. These characteristics, combined with its oral route of
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administration, establish VV116 as a significant therapeutic option for the treatment of COVID-
19.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15612199#pharmacokinetics-and-metabolism-of-
vv116-prodrug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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